molecular formula C22H32ClN3O6S3 B022039 Prochlorperazine mesilate CAS No. 51888-09-6

Prochlorperazine mesilate

Cat. No. B022039
CAS RN: 51888-09-6
M. Wt: 566.2 g/mol
InChI Key: BTOOUKJFDLARFG-UHFFFAOYSA-N
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Description

Prochlorperazine mesilate is a derivative of phenothiazine, extensively metabolized via the CYP450 system, with known metabolites including sulphoxide and N-desmethyl (Collins et al., 2004).

Synthesis Analysis

The synthesis of deuterium-labeled prochlorperazine involves lithium aluminum deuteride reduction of the appropriate amide, leading to the propylpiperazine side chain being labeled with two, four, or six deuterium atoms. The isotopic purity of the products was greater than 95.7% after correcting for chlorine isotopes (Hawes et al., 1983).

Molecular Structure Analysis

The molecular structure of prochlorperazine allows for the formation of stable complexes with melanin, showcasing two classes of independent binding sites with significant association constants. This interaction suggests a potential role in the drug's distribution and effects in pigmented tissues (Otręba et al., 2017).

Chemical Reactions and Properties

Prochlorperazine interacts with melanin, forming stable complexes characterized by two classes of independent binding sites. This interaction hints at its potential role in pigmented tissues and its distribution within the body, influencing its pharmacokinetics and pharmacodynamics (Otręba et al., 2017).

Physical Properties Analysis

The physical characterization and optimization of dissolution parameters of prochlorperazine maleate coevaporates involve the use of different polymers through the solvent evaporation technique. The dissolution behavior of these coevaporates shows improvement with the increasing content of hydroxypropyl methyl cellulose phthalate, suggesting the influence of polymer content on the drug's physical properties (Nagarsenker & Garad, 1998).

Scientific Research Applications

  • Cardiac Effects : Prochlorperazine can delay ventricular repolarization in dogs, potentially leading to proarrhythmic substrates (Satoh et al., 2005).

  • Oral Disintegrating Film : An oral disintegrating film containing prochlorperazine has shown excellent stability and rapid dissolution, useful for controlling emesis induced by anti-cancer agents or opioid analgesics in patients with limited oral intake (Nishimura et al., 2009).

  • Migraine Treatment in Children : Prochlorperazine is highly effective in aborting intractable migraines in children, being well-tolerated without significant side effects (Kabbouche et al., 2001).

  • Pediatric Nausea and Vomiting : It is a safe and effective antiemetic for treating nausea and vomiting in children, with mild side effects like drowsiness and dizziness (Daeschner et al., 1958).

  • Buccal vs Oral Administration : Buccal administration of prochlorperazine results in higher plasma concentrations and less variability than oral administration, enhancing its role in preventing and treating nausea and vomiting (Finn et al., 2005).

  • Rectal Suppository for Migraine : Administering prochlorperazine as a 25-mg rectal suppository provides excellent pain relief in patients with acute migraines, without adverse reactions (Jones et al., 1994).

  • Psychiatric Conditions : It is effective for treating acute psychotic conditions and maintaining chronic psychiatric patients, with frequent side effects managed by anti-parkinsonian drugs (St Laurent et al., 1962).

  • Elderly Patients with Tuberculosis : It improves behavior and emotional condition in elderly patients with tuberculosis, helping them adjust to hospital confinement and discipline (Shubin & Sherson, 1959).

  • High Doses for Emesis Control : Higher doses effectively control cisplatin-induced nausea with only moderate toxicity (Carr et al., 1987).

  • Interactions with Melanin : It interacts with melanin, potentially altering cell viability, melanization, and oxidative stress in human melanocytes (Otręba et al., 2017).

  • Adverse Reactions in Emergency Department : Use in the emergency department can cause akathisia and dystonia in some patients (Olsen et al., 2000).

Safety And Hazards

Prochlorperazine may cause somnolence, postural hypotension, motor and sensory instability, which may lead to falls and, consequently, fractures or other injuries . It’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

While Prochlorperazine is a well-established medication, there is ongoing research into its uses and effects. For instance, it is used in various psychotic affections, including bipolar disorder . It’s also used in the management of nausea and vomiting, especially chemotherapy-induced emesis . Future research may continue to explore these and other potential applications of Prochlorperazine.

properties

IUPAC Name

2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3S.2CH4O3S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;2*1-5(2,3)4/h2-3,5-8,15H,4,9-14H2,1H3;2*1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOOUKJFDLARFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.CS(=O)(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32ClN3O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199844
Record name Prochlorperazine mesilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prochlorperazine mesilate

CAS RN

51888-09-6
Record name Prochlorperazine mesilate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051888096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prochlorperazine mesilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazine dimethanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.252
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROCHLORPERAZINE DIMETHANESULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/531SH87H9N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
A Brimicombe, P Mungroo - Journal of Public Mental Health, 2018 - emerald.com
Purpose Visualising and analysing geographical patterns in mental illness can be a starting point for understanding and creating effective policy around inequalities and how to resolve …
Number of citations: 1 www.emerald.com
Y Satoh, A Sugiyama, A Takahara, K Ando… - Journal of …, 2005 - Elsevier
… Drugs Commercially available prochlorperazine mesilate (Novamin ® for injection; Shionogi Co., Ltd., Osaka) was used, which was diluted with saline in concentrations of 0.03, 0.3, and …
Number of citations: 10 www.sciencedirect.com
A Baird, K Jones, S Heywood - Nurse Prescribing, 2004 - magonlinelibrary.com
… Oral and parenteral Prochlorperazine mesilate* …
Number of citations: 1 www.magonlinelibrary.com
K Yamamoto, N Kato, Y Isogai, T Kuroda… - European Journal of …, 2015 - Elsevier
Intermittent subcutaneous injection of teriparatide, an active fragment of human parathyroid hormone, is clinically used for the treatment of osteoporosis. Patients suffer from nausea, …
Number of citations: 6 www.sciencedirect.com
AC Cartwright, DJ Snodin - International Pharmaceutical Product …, 2016 - books.google.com
… mesilate, dihydroergotaminemesilate, doxazosin mesilate, loprazolam mesilate, pefloxacin mesilate, pergolide mesilate, phentolamine mesilate, and prochlorperazine mesilate. More …
Number of citations: 2 books.google.com
World Health Organization - 1998 - apps.who.int
The purpose of reference substances and infrared reference spectra is to achieve accuracy and reproducibility of analytical results required in the context of pharmacopoeial testing and …
Number of citations: 1 apps.who.int
T Hashimoto, T Isobe, T Goto - Neurology: Clinical Practice, 2018 - AAN Enterprises
… She took antiemetics, metoclopramide 15 mg/d, or prochlorperazine mesilate 15 mg/d for 1 year after esophagectomy. Her gait gradually became short-stepped with postural instability, …
Number of citations: 5 cp.neurology.org
M Islam - 2021 - dspace.bracu.ac.bd
The weight of water contained in an object or material is referred to as moisture content (or water content). The karl fischer titration, azeotropic distillation, and the loss on drying method …
Number of citations: 2 dspace.bracu.ac.bd
A Phenobarbital - seslhd.health.nsw.gov.au
Give immediately before or with feeds to minimise GI irritation. Monitoring Serum concentration monitoring is not routinely required except for seizure control. Measure serum …
Number of citations: 2 www.seslhd.health.nsw.gov.au
RF Westfold's - academia.edu
Abdominal pain has many causes, from simple to complex presentations. Patients with abdominal pain may have a number of physiological and psychological needs. Nurses have a …
Number of citations: 2 www.academia.edu

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